molecular formula C8H6Cl2O2 B1307951 3,5-Dichloro-2-methoxybenzaldehyde CAS No. 76008-04-3

3,5-Dichloro-2-methoxybenzaldehyde

Cat. No.: B1307951
CAS No.: 76008-04-3
M. Wt: 205.03 g/mol
InChI Key: OYKSTJSVNQYCRE-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dichloro-2-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group influences its reactivity in various chemical reactions and its interactions with biological targets .

Biological Activity

3,5-Dichloro-2-methoxybenzaldehyde (DCM) is an aromatic aldehyde that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features two chlorine substituents at the 3 and 5 positions of a methoxy-substituted benzaldehyde structure, which influences its reactivity and biological interactions.

  • Molecular Formula: C9_9H8_8Cl2_2O\
  • Molecular Weight: 205.04 g/mol
  • Structure: Contains a methoxy group (-OCH3_3) and two chlorine atoms.

Antimicrobial Activity

Research indicates that DCM exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of DCM against Key Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Enterococcus faecalis32 µg/mL
Clostridium difficile64 µg/mL
Candida auris16 µg/mL

The structure-activity relationship studies suggest that the presence of the dichloro and methoxy groups enhances the compound's binding affinity to bacterial enzymes, potentially inhibiting their function.

Anticancer Properties

In addition to its antimicrobial effects, DCM has been investigated for its anticancer potential. A derivative of DCM was noted for its cytotoxic effects in human lung cancer cell lines (A549), demonstrating a promising profile for further development in cancer therapy .

Table 2: Anticancer Activity of DCM Derivatives

CompoundCell LineIC50_{50} (µM)Reference
DCM Derivative AA54912.5
DCM Derivative BHCT11615.0
DCM Derivative CMCF710.0

The biological activity of DCM is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism, thus affecting the pharmacokinetics of various therapeutic agents . The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity and leading to therapeutic effects.

Case Studies

  • Antimicrobial Resistance : In a comparative study, DCM derivatives were found to be more effective than traditional antibiotics against vancomycin-resistant strains of Staphylococcus aureus, showcasing their potential as novel antimicrobial agents .
  • Cytotoxicity Testing : Another study evaluated the cytotoxic effects of DCM derivatives on various cancer cell lines, revealing that certain modifications to the original structure significantly enhanced anticancer activity, making them viable candidates for further pharmacological exploration .

Properties

IUPAC Name

3,5-dichloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKSTJSVNQYCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394014
Record name 3,5-dichloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76008-04-3
Record name 3,5-dichloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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